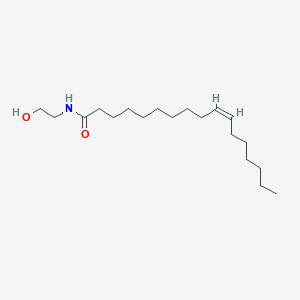

C17:1 Anandamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H37NO2 |

|---|---|

Molecular Weight |

311.5 g/mol |

IUPAC Name |

(Z)-N-(2-hydroxyethyl)heptadec-10-enamide |

InChI |

InChI=1S/C19H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18-21/h7-8,21H,2-6,9-18H2,1H3,(H,20,22)/b8-7- |

InChI Key |

IGADVTJDHNVILM-FPLPWBNLSA-N |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCC(=O)NCCO |

Canonical SMILES |

CCCCCCC=CCCCCCCCCC(=O)NCCO |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to C17:1 Anandamide: Physicochemical Properties, Signaling Pathways, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(heptadeca-10Z-enoyl)ethanolamine, commonly known as C17:1 Anandamide (B1667382), is a monounsaturated endocannabinoid, a member of the N-acylethanolamine (NAE) family of lipid signaling molecules. While less studied than its polyunsaturated counterpart, arachidonoyl ethanolamide (Anandamide, AEA), C17:1 Anandamide is gaining interest for its potential role in various physiological processes. This technical guide provides a comprehensive overview of the physicochemical properties, known and putative signaling pathways, and detailed experimental protocols relevant to the study of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₇NO₂ | [1] |

| Molecular Weight | 311.50 g/mol | [1][2] |

| Appearance | Powder | [2] |

| Purity | >99% | [2] |

| Storage Temperature | -20°C | |

| Melting Point | Predicted: 53-59 °C | |

| Boiling Point | Predicted: 462.8±28.0 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | |

| pKa | Predicted: 14.83±0.70 | |

| logP | Predicted: 6.45 |

Signaling Pathways

While specific signaling pathways for this compound are not as extensively characterized as those for AEA, it is presumed to interact with several of the same targets due to structural similarity. The primary signaling pathways for NAEs involve cannabinoid receptors, transient receptor potential (TRP) channels, orphan G protein-coupled receptors (GPCRs), and peroxisome proliferator-activated receptors (PPARs).

Cannabinoid Receptor Signaling

Anandamides are well-known agonists of the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors. Activation of these receptors initiates a cascade of intracellular events, primarily through the inhibition of adenylyl cyclase and the modulation of ion channels.

References

Unveiling 10Z-Heptadecenoylethanolamide: A Technical Guide to Its Synthesis, Isolation, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 10Z-heptadecenoylethanolamide, a monoenoic N-acylethanolamine (NAE). While not as extensively studied as other NAEs like anandamide (B1667382) or palmitoylethanolamide, its unique C17:1 fatty acid structure presents an interesting subject for research in lipidomics and pharmacology. This document outlines a plausible synthetic route, detailed protocols for isolation and characterization, and explores its potential biosynthetic and signaling pathways based on the established knowledge of the NAE family. The information presented herein serves as a foundational resource for researchers aiming to investigate the chemical and biological properties of 10Z-heptadecenoylethanolamide.

Introduction

N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide array of physiological processes, including neurotransmission, inflammation, and energy metabolism. These molecules are typically synthesized on-demand from cell membrane precursors. The biological activity of an NAE is largely determined by the structure of its fatty acyl chain. 10Z-heptadecenoylethanolamide is an NAE derived from 10Z-heptadecenoic acid, a C17:1 monounsaturated fatty acid found as a trace component in ruminant fats and milk.[1] The study of less common NAEs like 10Z-heptadecenoylethanolamide is crucial for a comprehensive understanding of the full spectrum of NAE signaling and for the potential discovery of novel therapeutic agents.

Synthesis and Isolation

Given the lack of documented natural isolation procedures for 10Z-heptadecenoylethanolamide, a chemical synthesis approach is the most direct method for obtaining this compound for research purposes.

Proposed Synthetic Pathway

A standard and efficient method for the synthesis of 10Z-heptadecenoylethanolamide is the direct acylation of ethanolamine (B43304) with 10Z-heptadecenoyl chloride.

Caption: Proposed synthesis of 10Z-heptadecenoylethanolamide.

Experimental Protocol: Synthesis

-

Acyl Chloride Formation: 10Z-Heptadecenoic acid is refluxed with an excess of thionyl chloride in an inert solvent (e.g., dichloromethane) for 2-3 hours. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude 10Z-heptadecenoyl chloride.

-

Acylation of Ethanolamine: The crude acyl chloride is dissolved in an appropriate solvent like dichloromethane (B109758) and slowly added to a cooled solution of ethanolamine in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. The reaction is stirred at room temperature overnight.

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel.

Experimental Protocol: Isolation and Purification from a Synthetic Reaction

-

Extraction: The crude reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer containing the product is collected.

-

Chromatography: The extracted product is subjected to column chromatography using a silica gel stationary phase and a mobile phase gradient of hexane (B92381) and ethyl acetate.

-

Purity Assessment: The purity of the isolated fractions is assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

-

Structure Confirmation: The chemical structure of the purified 10Z-heptadecenoylethanolamide is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Characterization

Accurate identification and quantification of 10Z-heptadecenoylethanolamide require robust analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of NAEs due to its high sensitivity and selectivity.

Table 1: Hypothetical LC-MS/MS Parameters for 10Z-Heptadecenoylethanolamide

| Parameter | Value |

| LC Column | C18 reverse-phase |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion (m/z) | Characteristic fragment (e.g., corresponding to the ethanolamine head group) |

| Collision Energy | Optimized for fragmentation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of the synthesized compound.

Table 2: Predicted ¹H NMR Chemical Shifts for 10Z-Heptadecenoylethanolamide

| Protons | Predicted Chemical Shift (ppm) |

| -CH=CH- (olefinic) | 5.3-5.4 |

| -CH₂-NH- | 3.3-3.4 |

| -CH₂-OH | 3.6-3.7 |

| -NH- (amide) | 6.0-6.5 (broad) |

| -CH₂-C=O (alpha to carbonyl) | 2.1-2.2 |

| Terminal -CH₃ | 0.8-0.9 |

Potential Biological Pathways

While the specific biological roles of 10Z-heptadecenoylethanolamide are yet to be determined, its functions can be inferred from the well-established pathways of other NAEs.

Biosynthesis Pathway

The biosynthesis of NAEs is a two-step process initiated from membrane phospholipids.

Caption: Putative biosynthetic pathway of 10Z-heptadecenoylethanolamide.

This pathway involves the N-acylation of phosphatidylethanolamine (PE) with 10Z-heptadecenoyl-CoA to form N-(10Z-heptadecenoyl)-phosphatidylethanolamine (NAPE), which is then cleaved by a NAPE-specific phospholipase D (NAPE-PLD) to release 10Z-heptadecenoylethanolamide.

Potential Signaling Pathways

NAEs exert their effects by interacting with various cellular targets. Based on the activities of other NAEs, 10Z-heptadecenoylethanolamide could potentially modulate the following pathways:

-

Endocannabinoid System: It may act as a ligand for cannabinoid receptors (CB1 and CB2) or modulate the activity of the primary endocannabinoids, anandamide and 2-AG, by inhibiting their degradation (e.g., by FAAH).

-

PPAR Activation: Some NAEs are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which are involved in regulating lipid metabolism and inflammation.

-

TRP Channel Modulation: Transient receptor potential (TRP) channels, such as TRPV1, are also targets for certain NAEs, playing a role in pain and temperature sensation.

Caption: Potential signaling targets of 10Z-heptadecenoylethanolamide.

Future Directions

The study of 10Z-heptadecenoylethanolamide is in its infancy. Future research should focus on:

-

Confirmation of Natural Occurrence: Lipidomics studies of various biological tissues, particularly those rich in 10Z-heptadecenoic acid, are needed to confirm its presence in nature.

-

Pharmacological Profiling: A comprehensive screening of 10Z-heptadecenoylethanolamide against a panel of relevant receptors and enzymes will elucidate its biological activity.

-

In Vivo Studies: Investigations into the physiological and behavioral effects of this compound in animal models will provide insights into its potential therapeutic applications.

Conclusion

10Z-Heptadecenoylethanolamide represents an under-explored member of the N-acylethanolamine family. This technical guide provides a foundational framework for its synthesis, isolation, and characterization, as well as a basis for investigating its potential biological significance. The methodologies and pathways described herein are intended to facilitate further research into this and other novel lipid signaling molecules, ultimately contributing to a deeper understanding of lipid biology and the development of new therapeutic strategies.

References

The Endogenous Occurrence of C17:1 Anandamide in Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding regarding the endogenous occurrence of N-heptadecenoyl-ethanolamine (C17:1 anandamide). Despite the commercial availability of a C17:1 anandamide (B1667382) standard for research purposes, a thorough review of existing scientific literature reveals a notable absence of quantitative data confirming its natural presence in any mammalian tissues.

This document will therefore focus on the following key areas:

-

A detailed exploration of the established biosynthetic and degradation pathways for the broader class of N-acylethanolamines (NAEs), including the well-studied endocannabinoid anandamide (AEA).

-

An analysis of the substrate specificities of the key enzymes involved in NAE metabolism, providing a theoretical framework for the potential endogenous production and turnover of this compound.

-

Comprehensive experimental protocols for the extraction, purification, and quantification of NAEs from biological matrices, which could be readily adapted for the investigation of this compound.

-

Visual diagrams of the relevant biochemical pathways and a standard experimental workflow to aid in conceptual understanding.

It is the aim of this guide to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore the potential existence and physiological relevance of this compound.

Endogenous Occurrence of this compound: Current State of Knowledge

As of the date of this publication, there are no peer-reviewed scientific studies that report the quantitative detection of endogenous this compound in any mammalian tissue or biofluid. While numerous studies have focused on the quantification of other N-acylethanolamines (NAEs), particularly the endocannabinoid N-arachidonoylethanolamine (anandamide, C20:4-AEA), a specific focus on odd-chain fatty acid-derived NAEs such as this compound is absent from the current literature.

A synthetic standard of this compound is commercially available and has been utilized in research primarily as an internal standard for the quantification of other endocannabinoids by mass spectrometry and as a substrate to characterize the activity of NAE-metabolizing enzymes like N-acylethanolamine acid amidase (NAAA). The use of this compound in experimental settings underscores its chemical stability and suitability for analytical methods, but it does not in itself confirm its presence as a naturally occurring molecule in biological systems.

The lack of evidence for endogenous this compound may be due to several factors, including:

-

Its complete absence or presence only in exceptionally low, currently undetectable concentrations.

-

A lack of specific investigation, with most lipidomics and endocannabinoid profiling studies focusing on a predefined list of more abundant and well-characterized NAEs.

-

Rapid metabolic turnover that prevents its accumulation to detectable levels.

Further targeted research employing highly sensitive mass spectrometry-based methods is required to definitively ascertain the presence or absence of endogenous this compound in tissues.

Biosynthesis and Degradation of N-Acylethanolamines (NAEs)

The potential for the endogenous existence of this compound is contingent on the ability of the NAE metabolic machinery to utilize C17:1-containing substrates. NAEs are synthesized and degraded through a series of enzymatic steps.

Biosynthesis of NAEs

The primary pathway for the biosynthesis of NAEs, including anandamide, involves the formation and subsequent hydrolysis of N-acyl-phosphatidylethanolamine (NAPE).[1][2] This process can be summarized in two main steps:

-

N-Acylation of Phosphatidylethanolamine (B1630911) (PE): An acyl group is transferred from a donor phospholipid, such as phosphatidylcholine (PC), to the head group of phosphatidylethanolamine (PE), forming NAPE. This reaction is catalyzed by N-acyltransferases (NATs).[3] There are both Ca2+-dependent and Ca2+-independent forms of NATs.[3]

-

Hydrolysis of NAPE: The NAPE molecule is then hydrolyzed to release the NAE. Several enzymes can catalyze this step, with the most well-characterized being NAPE-specific phospholipase D (NAPE-PLD).[3] Alternative pathways for NAPE hydrolysis have also been identified, involving enzymes such as α/β-hydrolase domain containing 4 (ABHD4), glycerophosphodiesterase 1 (GDE1), and phospholipase C (PLC).[4][5]

The fatty acid composition of the resulting NAE is determined by the acyl chain that is transferred to PE in the initial step. Therefore, the endogenous production of this compound would necessitate the presence of C17:1 fatty acyl chains in the donor phospholipids (B1166683) and the ability of NATs to recognize and transfer this specific acyl group. While the substrate specificity of NATs is broad, specific studies on their activity with odd-chain fatty acids like C17:1 are limited.

Degradation of NAEs

The biological activity of NAEs is terminated through enzymatic hydrolysis, which breaks the amide bond to yield a free fatty acid and ethanolamine. Two key enzymes are responsible for the degradation of NAEs:

-

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of anandamide and other long-chain unsaturated NAEs.[6][7] It is a serine hydrolase located on the membrane of the endoplasmic reticulum.[8] The substrate specificity of FAAH is relatively broad, and it is known to hydrolyze various fatty acid amides.[6] Studies have shown that FAAH has a preference for longer acyl chains (9 carbons or more).[9]

-

N-Acylethanolamine Acid Amidase (NAAA): NAAA is a lysosomal enzyme that preferentially hydrolyzes saturated and monounsaturated NAEs, such as N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA).[8] Its activity is optimal at an acidic pH.

The potential for this compound to be hydrolyzed by FAAH or NAAA would depend on the specificities of these enzymes for an NAE with a C17:1 acyl chain. Given their known substrate preferences, it is plausible that one or both of these enzymes could degrade this compound.

Signaling Pathways and Experimental Workflows

To provide a conceptual framework for the study of NAEs, the following diagrams illustrate the general signaling pathways and a typical experimental workflow for their quantification.

Caption: General Biosynthesis and Degradation Pathway of N-Acylethanolamines (NAEs).

Caption: Experimental Workflow for NAE Quantification.

Experimental Protocols

The following section details a general methodology for the extraction, purification, and quantification of NAEs from biological tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol can be adapted for the targeted analysis of this compound.

Materials and Reagents

-

Solvents: Methanol (B129727), Chloroform (B151607), Acetonitrile (B52724), Water (LC-MS grade)

-

Internal Standards: Deuterated NAE standards (e.g., AEA-d8, PEA-d4, OEA-d4, and a synthesized this compound-d4 if available)

-

Solid-Phase Extraction (SPE) Cartridges: C18 or other appropriate stationary phase

-

Homogenizer: Tissue homogenizer (e.g., bead beater or Potter-Elvehjem)

-

Centrifuge: Refrigerated centrifuge capable of at least 3000 x g

-

Nitrogen Evaporator: For solvent evaporation

-

LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Sample Preparation and Lipid Extraction

-

Tissue Homogenization:

-

Weigh the frozen tissue sample (typically 50-100 mg).

-

Add ice-cold methanol containing the internal standards. The amount of internal standard should be optimized based on the expected concentration range of the analytes.

-

Homogenize the tissue thoroughly using a suitable homogenizer. Keep the sample on ice throughout this process to minimize enzymatic activity.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

To the tissue homogenate, add chloroform and water in a ratio that results in a final solvent mixture of chloroform:methanol:water (2:2:1.8, v/v/v).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 15 minutes at 4°C to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Repeat the extraction of the upper aqueous phase with chloroform and combine the organic phases.

-

Sample Purification by Solid-Phase Extraction (SPE)

-

Solvent Evaporation:

-

Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen.

-

-

SPE Cleanup:

-

Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., chloroform).

-

Condition the SPE cartridge with methanol followed by the equilibration solvent (e.g., chloroform).

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with a non-polar solvent to remove neutral lipids.

-

Elute the NAEs with a more polar solvent mixture (e.g., methanol or a mixture of chloroform and methanol). The exact solvent composition for washing and elution should be optimized for the specific NAEs of interest.

-

LC-MS/MS Quantification

-

Sample Reconstitution:

-

Evaporate the eluate from the SPE step to dryness under nitrogen.

-

Reconstitute the sample in a small, precise volume of the initial mobile phase for LC-MS/MS analysis (e.g., 50-100 µL).

-

-

Chromatographic Separation:

-

Inject an aliquot of the reconstituted sample onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. The gradient should be optimized to achieve good separation of the different NAEs.

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Perform detection using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

For each NAE and its corresponding internal standard, specific precursor-to-product ion transitions must be determined and optimized. For this compound, the precursor ion would be [M+H]+, and a characteristic product ion would be monitored.

-

Data Analysis and Quantification

-

Quantify the endogenous NAEs by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard.

-

Generate a calibration curve using known concentrations of analytical standards and their corresponding internal standards to determine the absolute concentration of the NAEs in the tissue samples.

-

Express the final concentrations as pmol/g or ng/g of tissue.

Conclusion and Future Directions

Future research should focus on:

-

Targeted Lipidomics: Employing sensitive and specific LC-MS/MS methods, as detailed in this guide, to explicitly search for this compound and other odd-chain NAEs in a variety of tissues and under different physiological and pathological conditions.

-

Enzyme Substrate Specificity Studies: Characterizing the activity of N-acyltransferases, FAAH, and NAAA with C17:1-containing substrates to determine the feasibility of this compound biosynthesis and degradation.

-

Functional Studies: Should endogenous this compound be discovered, further research will be necessary to elucidate its physiological role and its potential interactions with cannabinoid receptors and other cellular targets.

This guide provides the necessary background and methodological framework for the scientific community to pursue these research avenues and to ultimately determine the significance, if any, of this compound in biology and medicine.

References

- 1. Non‐endocannabinoid N‐acylethanolamines and 2‐monoacylglycerols in the intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic formation of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acylethanolamine - Wikipedia [en.wikipedia.org]

- 5. Anandamide and its metabolites: what are their roles in the kidney? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

A Comparative Structural Elucidation of C17:1 Anandamide and Anandamide (AEA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (AEA), or N-arachidonoylethanolamine, is a well-characterized endocannabinoid that plays a crucial role in various physiological processes by interacting with cannabinoid receptors. Its structural analog, C17:1 Anandamide (10Z-heptadecenoylethanolamide), a less-studied N-acylethanolamine (NAE) with an odd-numbered carbon chain, presents an intriguing subject for comparative analysis. This technical guide provides a detailed examination of the structural elucidation, biosynthesis, degradation, and receptor interactions of this compound in contrast to the benchmark endocannabinoid, AEA. All quantitative data are summarized for direct comparison, and detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development.

Chemical Structure and Properties

Anandamide and this compound are both N-acylethanolamines, differing primarily in the length and degree of unsaturation of their fatty acid chains. These structural differences are expected to influence their physicochemical properties and biological activity.

Table 1: Chemical Properties of Anandamide (AEA) vs. This compound

| Property | Anandamide (AEA) | This compound |

| Systematic Name | N-(2-hydroxyethyl)icosa-5Z,8Z,11Z,14Z-tetraenamide | (10Z)-N-(2-hydroxyethyl)heptadec-10-enamide |

| Molecular Formula | C22H37NO2 | C19H37NO2 |

| Molar Mass | 347.53 g/mol | 311.53 g/mol |

| Fatty Acid Chain | Arachidonic acid (20:4, n-6) | Heptadecenoic acid (17:1, n-7) |

| Unsaturation | Four cis double bonds | One cis double bond |

Structural Elucidation: Methodologies and Expected Outcomes

The structural elucidation of NAEs like AEA and this compound relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Experimental Protocol: LC-MS/MS for N-acylethanolamine Analysis

-

Lipid Extraction: Tissues or cells are homogenized in a chloroform/methanol mixture.

-

Solid-Phase Extraction (SPE): The lipid extract is purified using a C18 SPE column to isolate the NAE fraction.

-

LC Separation: The NAE fraction is separated using a reverse-phase C18 column with a gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

-

MS/MS Analysis: The eluted compounds are ionized using electrospray ionization (ESI) in positive mode and analyzed by a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM). The characteristic precursor-to-product ion transition for NAEs is the loss of the ethanolamine (B43304) head group (m/z 62).

Table 2: Expected Mass Spectrometry Data for AEA and this compound

| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) |

| Anandamide (AEA) | 348.3 | 62.1 (and others from the fatty acid chain) |

| This compound | 312.3 | 62.1 (and others from the fatty acid chain) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: 1H and 13C NMR for Structural Confirmation

-

Sample Preparation: Purified NAE samples are dissolved in a deuterated solvent (e.g., CDCl3).

-

1H NMR Analysis: Provides information on the number and chemical environment of protons, including the characteristic signals for the ethanolamine moiety and the double bonds in the fatty acid chain.

-

13C NMR Analysis: Determines the number and types of carbon atoms, confirming the length of the acyl chain and the presence of amide and alcohol functional groups.

While specific NMR data for this compound is not widely available, the expected spectra would show characteristic peaks for the N-acylethanolamine head group similar to AEA, with differences in the signals corresponding to the 17-carbon monounsaturated fatty acid chain.

Biosynthesis and Degradation Pathways

The metabolic pathways for NAEs are generally conserved. However, the specific enzyme kinetics for this compound are not as well-defined as those for AEA.

Biosynthesis

The primary pathway for the biosynthesis of NAEs involves the transfer of a fatty acid from a phospholipid to phosphatidylethanolamine (B1630911) (PE) to form N-acyl-phosphatidylethanolamine (NAPE), which is then cleaved to release the NAE.

Biosynthesis of this compound.

Degradation

The primary enzyme responsible for the degradation of AEA is Fatty Acid Amide Hydrolase (FAAH). It is presumed that FAAH also degrades this compound, though specific kinetic data is limited.

Degradation of this compound.

Receptor Interactions and Biological Activity

AEA is a partial agonist at cannabinoid receptors CB1 and CB2 and also interacts with the transient receptor potential vanilloid 1 (TRPV1) channel. The biological activity of this compound is not well characterized, but it is expected to interact with the same targets, albeit with potentially different affinities and efficacies.

Table 3: Receptor Binding Affinities (Ki) of Anandamide (AEA)

| Receptor | Anandamide (AEA) Ki (nM) |

| CB1 | 89 |

| CB2 | 371 |

| TRPV1 (EC50) | ~1 µM |

Note: Specific binding affinity data for this compound is not currently available in the public domain and requires further experimental investigation.

AEA and Predicted this compound Signaling.

Conclusion and Future Directions

The structural and metabolic pathways of Anandamide (AEA) are well-established, providing a solid framework for understanding other N-acylethanolamines. This compound, as an odd-chain NAE, represents a compelling area for future research. While its fundamental chemical structure is known, a significant gap exists in our understanding of its specific biosynthesis and degradation kinetics, as well as its pharmacological profile at cannabinoid and other receptors.

Future research should focus on:

-

Quantitative analysis of this compound levels in various tissues to understand its physiological relevance.

-

Enzymatic assays to determine the kinetic parameters of FAAH and N-acyltransferases for this compound.

-

Receptor binding and functional assays to elucidate the affinity and efficacy of this compound at CB1, CB2, TRPV1, and other potential targets.

-

In vivo studies to determine the physiological and pathological roles of this specific endocannabinoid.

A deeper understanding of this compound will not only broaden our knowledge of the endocannabinoid system but may also open new avenues for the development of novel therapeutics targeting this complex signaling network.

C17:1 Anandamide interaction with cannabinoid receptors CB1 and CB2.

An In-Depth Technical Guide to the Interaction of N-Acylethanolamines with Cannabinoid Receptors CB1 and CB2, with a focus on C17:1 Anandamide (B1667382)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between endocannabinoid-like molecules and the cannabinoid receptors CB1 and CB2. While the primary focus is on the lesser-known C17:1 anandamide (N-heptadecenoylethanolamine), this document synthesizes the broader knowledge from its well-studied counterpart, anandamide (AEA), to build a predictive framework. It includes a detailed examination of receptor binding affinities, functional signaling pathways, and the experimental protocols essential for their study. Quantitative data are presented in structured tables, and complex biological processes are clarified with custom-generated Graphviz diagrams, adhering to strict visualization standards for clarity and precision.

Introduction: The Endocannabinoid System and N-Acylethanolamines

The endocannabinoid system (ECS) is a critical neuromodulatory and immunomodulatory system comprising cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation[1]. The two primary G protein-coupled receptors (GPCRs) of the ECS are the Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2)[2][3]. CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in immune cells, playing a role in inflammatory processes[2][4].

Anandamide (N-arachidonoylethanolamide, AEA) was the first endocannabinoid identified. It is part of a larger family of lipid signaling molecules known as N-acylethanolamines (NAEs). The structure of an NAE, particularly the length and degree of unsaturation of the acyl chain, is a critical determinant of its biological activity. While AEA (C20:4) is a partial agonist at CB1/CB2 receptors, other NAEs with saturated or monounsaturated fatty acid chains, such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), are far more abundant but do not bind effectively to cannabinoid receptors, instead targeting other receptors like PPARα.

This guide specifically addresses this compound (N-heptadecenoylethanolamine), a monounsaturated C17 NAE. Direct experimental data for this specific molecule is scarce in publicly available literature. However, by examining the structure-activity relationships (SAR) of related NAEs, we can infer its likely pharmacological profile.

Quantitative Analysis of Receptor Interactions

Quantitative data on the binding affinity (Ki) and functional potency (EC50) of ligands are crucial for understanding their interaction with receptors. While direct data for this compound is not available, the tables below summarize data for anandamide (AEA) and highlight key SAR findings for related long-chain NAEs. This comparative data suggests that monounsaturated NAEs like this compound would likely exhibit low affinity for both CB1 and CB2 receptors. Studies have shown that replacing the polyunsaturated arachidonyl tail of anandamide with saturated or monounsaturated tails like oleyl results in analogues with significantly reduced affinities for both receptors.

Table 1: Binding Affinities (Ki) of Anandamide and Related Ligands at CB1 and CB2 Receptors

| Compound | Receptor | Ki (nM) | Assay Type | Source |

| Anandamide (AEA) | Human CB1 | 61 - 89 | Radioligand Binding ([³H]CP55,940) | |

| Anandamide (AEA) | Human CB2 | 371 - 1940 | Radioligand Binding ([³H]CP55,940) | |

| CP55,940 (Agonist) | Human CB1 | 0.5 - 5.0 | Radioligand Binding ([³H]CP55,940) | |

| CP55,940 (Agonist) | Human CB2 | 0.69 - 2.8 | Radioligand Binding ([³H]CP55,940) | |

| SR141716A (Antagonist) | Human CB1 | 1.98 | Radioligand Binding | |

| SR141716A (Antagonist) | Human CB2 | >1000 | Radioligand Binding |

Note: Ki values can vary between studies based on experimental conditions, such as tissue preparation and radioligand used.

Table 2: Functional Potencies (EC50) of Anandamide at CB1 and CB2 Receptors

| Compound | Receptor | Assay Type | EC50 (nM) | Efficacy | Source |

| Anandamide (AEA) | Human CB1 | [³⁵S]GTPγS Binding | 130 - 660 | Partial Agonist | General Literature |

| Anandamide (AEA) | Human CB2 | [³⁵S]GTPγS Binding | 180 - 1200 | Partial Agonist | General Literature |

| Anandamide (AEA) | Human CB1 | cAMP Inhibition | 50 - 200 | Partial Agonist | General Literature |

Note: EC50 values represent the concentration of a ligand that provokes a response halfway between the baseline and maximum response. Efficacy describes the maximal response induced by the ligand.

Cannabinoid Receptor Signaling Pathways

Upon activation by an agonist like anandamide, CB1 and CB2 receptors initiate intracellular signaling cascades. Both receptors primarily couple to inhibitory G proteins of the Gi/o family. This coupling leads to the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP). Beyond cAMP modulation, the signaling pathways are complex and can involve other effectors.

CB1 Receptor Signaling

CB1 receptor activation modulates numerous downstream effectors. The primary pathway involves Gi/o-mediated inhibition of adenylyl cyclase. Additionally, the Gβγ subunits released upon G protein activation can directly modulate ion channels, leading to the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels. CB1 activation also stimulates the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, JNK, and p38 MAPK, which are involved in regulating gene expression and cell fate.

Caption: CB1 receptor signaling cascade upon agonist binding.

CB2 Receptor Signaling

Similar to CB1, the CB2 receptor couples to Gi/o proteins to inhibit adenylyl cyclase and reduce cAMP levels. This action is central to its role in modulating immune cell function, such as cytokine release. CB2 activation also robustly activates the MAPK signaling pathway, which is crucial for its effects on cell proliferation, differentiation, and apoptosis in the immune system. While both receptors share the MAPK pathway, the specific downstream consequences can differ due to cell-type-specific expression of signaling components. In some systems, CB2 has also been shown to couple to Gαs proteins, leading to an increase in cAMP.

Caption: CB2 receptor signaling cascade in an immune cell.

Key Experimental Methodologies

Characterizing the interaction of a ligand like this compound with cannabinoid receptors requires specific in-vitro assays. The two primary types are radioligand binding assays to determine affinity and functional assays to determine potency and efficacy.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Protocol Overview:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 or CHO cells stably transfected with human CB1 or CB2) are prepared via homogenization and centrifugation.

-

Assay Incubation: Membranes are incubated in an assay buffer with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (the "competitor").

-

Defining Controls:

-

Total Binding: Radioligand + Membranes (no competitor).

-

Non-specific Binding (NSB): Radioligand + Membranes + a saturating concentration of a non-radiolabeled, high-affinity ligand (e.g., WIN 55,212-2) to block all specific receptor binding.

-

-

Separation: The reaction is terminated by rapid filtration through glass fiber filter plates, separating the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated (Total Binding - NSB). The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

References

- 1. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

In Vitro Biological Activity of C17:1 Anandamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro biological activity of C17:1 Anandamide (Heptadecenoylethanolamide). While specific quantitative data for this particular endocannabinoid analogue is limited in publicly available literature, this document extrapolates its expected activities based on the well-established pharmacology of Anandamide (AEA). It details the primary molecular targets, including cannabinoid receptors (CB1 and CB2), the orphan G protein-coupled receptor 55 (GPR55), and the transient receptor potential vanilloid 1 (TRPV1) channel. Furthermore, the guide outlines its metabolism via fatty acid amide hydrolase (FAAH). Detailed experimental protocols for key in vitro assays are provided to enable researchers to investigate the biological activity of this compound. Signaling pathways and experimental workflows are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the molecular mechanisms.

Introduction

Anandamide (N-arachidonoylethanolamine, AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, appetite, and memory. Its effects are mediated through interaction with a range of molecular targets. This compound, also known as heptadecenoylethanolamide, is a less-studied analogue of AEA characterized by a 17-carbon fatty acid chain with one degree of unsaturation. Understanding the in vitro biological activity of this compound is essential for elucidating its potential physiological roles and therapeutic applications. This guide summarizes the expected biological activities and provides the necessary technical information for its in vitro characterization.

Molecular Targets and Biological Activity

Based on the known pharmacology of other N-acylethanolamines, this compound is expected to interact with the following primary molecular targets:

-

Cannabinoid Receptors (CB1 and CB2): Anandamide is a partial agonist at both CB1 and CB2 receptors. It is anticipated that this compound will also exhibit affinity for these receptors, though its potency and efficacy may differ. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is primarily found in immune cells.

-

G Protein-Coupled Receptor 55 (GPR55): Anandamide has been shown to act as an agonist at GPR55, a receptor implicated in various physiological processes, including inflammation and cancer cell proliferation.[1][2][3][4] It is plausible that this compound also modulates GPR55 activity.

-

Transient Receptor Potential Vanilloid 1 (TRPV1): Anandamide is a known agonist of the TRPV1 channel, a non-selective cation channel involved in pain perception and inflammation.[5] The interaction of this compound with TRPV1 is therefore an important area of investigation.

-

Fatty Acid Amide Hydrolase (FAAH): Anandamide is primarily degraded by the enzyme FAAH through hydrolysis. The structural similarity of this compound suggests that it is also a substrate for FAAH, and its rate of hydrolysis will determine its biological half-life.

Quantitative Data

Table 1: Receptor Binding Affinities (Ki)

| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) |

| Anandamide (C20:4) | 89 | 371 |

| This compound | Data not available | Data not available |

Table 2: Functional Potencies (EC50/IC50)

| Compound | CB1 Receptor (EC50, nM) | CB2 Receptor (EC50, nM) | GPR55 (EC50, nM) | TRPV1 (EC50, nM) |

| Anandamide (C20:4) | 31 | 27 | 18 | ~261 |

| This compound | Data not available | Data not available | Data not available | Data not available |

Table 3: Enzymatic Hydrolysis by FAAH

| Substrate | Km (µM) | Vmax (pmol/min/mg protein) |

| Anandamide (C20:4) | Varies by tissue/cell type | Varies by tissue/cell type |

| This compound | Data not available | Data not available |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the biological activity of this compound.

Radioligand Binding Assay for CB1 and CB2 Receptors

This protocol is adapted from standard methods for determining the binding affinity of a compound to cannabinoid receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand: [3H]CP-55,940.

-

Non-specific binding control: WIN 55,212-2 (10 µM).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

This compound stock solution (in DMSO or ethanol).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or 50 µL of WIN 55,212-2 (for non-specific binding) or 50 µL of this compound dilution.

-

50 µL of radioligand ([3H]CP-55,940) at a concentration close to its Kd.

-

100 µL of membrane preparation (containing 10-20 µg of protein).

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

Calcium Mobilization Assay for GPR55 and TRPV1 Activation

This protocol measures changes in intracellular calcium concentration upon receptor activation.

Objective: To determine the potency (EC50) of this compound in activating GPR55 or TRPV1.

Materials:

-

Cells expressing human GPR55 or TRPV1 (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound stock solution.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Seed cells in microplates and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in assay buffer.

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Add the this compound dilutions to the wells and immediately start recording the fluorescence intensity over time.

-

Measure the peak fluorescence response for each concentration.

-

Plot the dose-response curve and determine the EC50 value using non-linear regression.

Calcium Mobilization Assay Workflow

FAAH Activity Assay

This protocol describes a fluorometric method to measure the enzymatic activity of FAAH.

Objective: To determine the kinetic parameters (Km and Vmax) of FAAH for the hydrolysis of this compound. (Note: This protocol assumes a fluorogenic substrate analogue of this compound is available. Alternatively, a radiochromatographic assay can be used with radiolabeled this compound).

Materials:

-

Source of FAAH enzyme (e.g., rat liver microsomes or recombinant human FAAH).

-

Fluorogenic substrate (e.g., a C17:1-coumarin amide derivative).

-

Assay buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

-

FAAH inhibitor for control (e.g., URB597).

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of the fluorogenic C17:1 substrate in assay buffer.

-

In a 96-well plate, add:

-

Enzyme preparation (e.g., 10 µg of microsomal protein).

-

Assay buffer to a final volume of 100 µL.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate dilutions.

-

Immediately measure the increase in fluorescence over time in a kinetic mode (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

-

Determine the initial velocity (rate of fluorescence increase) for each substrate concentration.

-

Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

FAAH Activity Assay Workflow

Signaling Pathways

Upon binding to its G protein-coupled receptors (GPCRs) like CB1, CB2, and GPR55, this compound is expected to initiate intracellular signaling cascades.

CB1/CB2 Receptor Signaling

Activation of CB1 and CB2 receptors, which are Gi/o-coupled, typically leads to:

-

Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

-

Modulation of ion channels, including inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.

-

Activation of mitogen-activated protein kinase (MAPK) pathways.

CB1/CB2 Receptor Signaling Pathway

GPR55 Signaling

GPR55 is coupled to Gα12/13 and Gq proteins, and its activation can lead to:

-

Activation of RhoA, leading to cytoskeletal rearrangements.

-

Activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

-

Activation of the JNK signaling pathway.

GPR55 Signaling Pathway

TRPV1 Channel Gating

As a ligand-gated ion channel, the activation of TRPV1 by this compound would lead to a direct influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of downstream signaling events.

TRPV1 Channel Gating by this compound

Conclusion

This compound represents an understudied endocannabinoid-like molecule with the potential for unique biological activities. This technical guide provides a framework for its in vitro characterization, including detailed experimental protocols and an overview of its likely molecular targets and signaling pathways. The lack of specific quantitative data for this compound highlights a significant knowledge gap and underscores the need for further research to fully elucidate its pharmacological profile and potential therapeutic relevance. The methodologies and information presented herein are intended to facilitate these future investigations.

References

- 1. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Anandamide exerts its antiproliferative actions on cholangiocarcinoma by activation of the GPR55 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

C17:1 Anandamide: A Novel Bioactive Lipid - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of C17:1 Anandamide (B1667382) (N-heptadecenoyl-ethanolamine), a novel and increasingly significant bioactive lipid. While structurally similar to the well-studied endocannabinoid Anandamide (AEA), C17:1 Anandamide possesses a unique seventeen-carbon, monounsaturated acyl chain that may confer distinct biochemical and pharmacological properties. This document details its known biological roles, summarizes key quantitative data, provides established experimental protocols for its study, and visualizes its putative signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and physiological significance of this emerging N-acylethanolamine.

Introduction

N-acylethanolamines (NAEs) are a class of lipid mediators that play crucial roles in a variety of physiological processes, including neurotransmission, inflammation, and energy metabolism. The most extensively studied NAE is N-arachidonoylethanolamine (Anandamide, AEA), an endogenous ligand for the cannabinoid receptors CB1 and CB2. This compound, or 10Z-heptadecenoylethanolamide, is a less common NAE distinguished by its odd-chain monounsaturated fatty acid structure. Initially utilized as an internal standard in mass spectrometry due to its structural similarity to other endocannabinoids, recent research has highlighted its potential as a bioactive molecule in its own right, particularly in the context of cocaine-induced endocannabinoid signaling.[1] This guide aims to consolidate the current knowledge on this compound to facilitate further investigation into its unique biological functions.

Biochemical Properties and Quantitative Data

Understanding the specific biochemical interactions of this compound is crucial for elucidating its physiological role. While comprehensive quantitative data remains an active area of research, this section summarizes the available information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₇NO₂ | [2] |

| Molecular Weight | 311.50 g/mol | [2] |

| Exact Mass | 311.2824 | [2] |

| Synonyms | 10Z-heptadecenoylethanolamide, N-heptadecenoyl-ethanolamine | [1][2] |

| Purity | >99% (commercially available) | [2] |

| Storage Temperature | -20°C | [2] |

Table 2: Receptor Binding and Enzyme Interaction Data (Comparative)

| Compound | CB1 Receptor Binding Affinity (Ki) | CB2 Receptor Binding Affinity (Ki) | FAAH Kinetics | NAAA Substrate |

| Anandamide (AEA) | 61 - 543 nM | 279 - 1940 nM | Yes (Hydrolyzed) | No |

| This compound | Data not available | Data not available | Putative Substrate | Yes[1] |

Note: Specific quantitative data for this compound's binding affinity to cannabinoid receptors and its kinetics with FAAH are not yet available in the public domain. The information provided for AEA is for comparative purposes. The use of this compound as a substrate for N-acylethanolamine acid amidase (NAAA) has been noted.[1]

Signaling Pathways

The signaling pathways of this compound are presumed to be similar to those of other N-acylethanolamines, primarily involving interaction with cannabinoid receptors and subsequent downstream signaling cascades. However, its specific receptor affinities and potential for biased agonism are yet to be determined.

Putative Biosynthesis Pathway

The biosynthesis of N-acylethanolamines, including likely this compound, occurs on-demand from membrane phospholipids. The canonical pathway involves a two-step enzymatic process.

Caption: Putative biosynthesis pathway of this compound.

Putative Signaling and Degradation Pathway

Once synthesized, this compound is likely released into the extracellular space to interact with target receptors. Its signaling is terminated by cellular uptake and subsequent enzymatic degradation.

Caption: Putative signaling and degradation pathway of this compound.

Experimental Protocols

The following protocols are based on established methods for the analysis of anandamide and other N-acylethanolamines and can be adapted for the study of this compound.

Quantification by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of this compound from biological matrices.

Workflow Diagram:

Caption: Workflow for LC-MS/MS quantification of this compound.

Materials:

-

Biological matrix (e.g., plasma, brain tissue)

-

This compound analytical standard

-

Deuterated this compound internal standard (if available)

-

Acetonitrile, Methanol, Ethyl Acetate, Hexane (LC-MS grade)

-

Formic acid

-

Centrifuge, Nitrogen evaporator

Procedure:

-

Sample Preparation: To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard solution.

-

Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 1 mL of ethyl acetate/hexane (9:1, v/v). Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.

-

Evaporation and Reconstitution: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

-

LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column. Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). Detection is achieved by tandem mass spectrometry in positive electrospray ionization (ESI+) mode, monitoring for the specific precursor-to-product ion transition for this compound.

Table 3: Exemplary LC-MS/MS Parameters

| Parameter | Setting |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI+ |

| Precursor Ion (m/z) | 312.3 [M+H]⁺ |

| Product Ion (m/z) | 62.1 (ethanolamine fragment) |

Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for CB1 and CB2 receptors.

Workflow Diagram:

References

The Enigmatic Role of C17:1 Anandamide: A Technical Guide on an Uncharted Endocannabinoid

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the physiological role of C17:1 Anandamide, also known as N-heptadecenoylethanolamide. It is critical to note at the outset that specific research on this particular endocannabinoid-like molecule is exceptionally limited in publicly available scientific literature. Therefore, this document provides a comprehensive framework based on the well-established principles of the broader N-acylethanolamine (NAE) family, to which this compound belongs. By examining the known physiological roles, signaling pathways, and metabolism of related NAEs, we can extrapolate the likely functions and mechanisms of this compound, offering a roadmap for future research. This guide summarizes the current understanding of NAEs, details relevant experimental protocols, and visualizes key pathways to support researchers in the exploration of this novel lipid mediator.

Introduction to N-Acylethanolamines (NAEs)

N-acylethanolamines are a class of lipid signaling molecules derived from fatty acids. The most well-known NAE is N-arachidonoylethanolamine (Anandamide or AEA), a C20:4 fatty acid derivative that acts as an endogenous ligand for cannabinoid receptors (CB1 and CB2)[1][2]. However, the NAE family is diverse, encompassing molecules with varying fatty acid chain lengths and degrees of saturation. These structural differences significantly influence their biological activity and receptor affinity[1][3].

Saturated and monounsaturated NAEs, such as palmitoylethanolamide (B50096) (PEA, C16:0) and oleoylethanolamide (OEA, C18:1), are generally poor agonists for cannabinoid receptors. Instead, they exert their physiological effects through other targets, including peroxisome proliferator-activated receptors (PPARs), particularly PPARα, and transient receptor potential vanilloid type 1 (TRPV1) channels[1]. Given that this compound is a monounsaturated odd-chain fatty acid derivative, it is hypothesized to align more closely with the functional profile of these non-cannabinoid NAEs.

Biosynthesis and Metabolism of NAEs

The metabolic pathways for NAEs are well-characterized and likely shared by this compound.

2.1. Biosynthesis

NAEs are synthesized "on-demand" from membrane phospholipids. The primary pathway involves two steps:

-

N-acylation of phosphatidylethanolamine (B1630911) (PE): An N-acyltransferase (NAT) transfers a fatty acid from a donor phospholipid (like phosphatidylcholine) to the head group of PE, forming N-acyl-phosphatidylethanolamine (NAPE). The specific fatty acid at the sn-1 position of the donor phospholipid determines the resulting NAE. For this compound, the precursor would be N-(heptadecenoyl)-phosphatidylethanolamine.

-

Hydrolysis of NAPE: A specific phospholipase D (NAPE-PLD) hydrolyzes NAPE to release the NAE and phosphatidic acid.

Alternative biosynthetic pathways exist, but the NAPE-PLD route is considered the principal one for most NAEs.

2.2. Degradation

The biological activity of NAEs is terminated by enzymatic hydrolysis. The primary enzyme responsible for this is Fatty Acid Amide Hydrolase (FAAH) , a serine hydrolase that breaks down NAEs into their constituent fatty acid and ethanolamine. Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA) , also contributes to NAE degradation, particularly for PEA. The susceptibility of this compound to hydrolysis by FAAH and NAAA remains to be experimentally determined.

References

Methodological & Application

Synthesis of 10Z-Heptadecenoylethanolamide for Research Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the chemical synthesis, purification, and characterization of 10Z-heptadecenoylethanolamide, a mono-unsaturated N-acylethanolamine (NAE) of interest for various research applications. Detailed experimental protocols for its synthesis from 10Z-heptadecenoic acid and ethanolamine (B43304) are presented, along with methods for its purification and characterization by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Furthermore, a plausible signaling pathway for 10Z-heptadecenoylethanolamide is proposed, highlighting its potential interaction with key enzymes of the endocannabinoid system. This guide is intended to facilitate the production of high-purity 10Z-heptadecenoylethanolamide for in-vitro and in-vivo studies.

Introduction

N-acylethanolamines (NAEs) are a class of endogenous lipid mediators that play crucial roles in a variety of physiological processes, including inflammation, pain perception, and energy metabolism.[1][2][3] These molecules are typically synthesized from membrane phospholipids (B1166683) and are degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][4] 10Z-heptadecenoylethanolamide is a less-studied NAE containing a C17 fatty acid with a single cis double bond at the ω-7 position. Its unique structure suggests it may have distinct biological activities and metabolic fate compared to more well-known NAEs like anandamide (B1667382) or oleoylethanolamide. To enable further investigation of its biological functions, a reliable method for its synthesis is required.

This application note details a robust chemical synthesis protocol for 10Z-heptadecenoylethanolamide, providing researchers with the means to produce this compound for their studies.

Synthesis of 10Z-Heptadecenoylethanolamide

The synthesis of 10Z-heptadecenoylethanolamide can be achieved through the direct condensation of 10Z-heptadecenoic acid with ethanolamine. For research purposes, a common and effective method involves the conversion of the fatty acid to its more reactive acyl chloride, followed by amidation with ethanolamine.

Experimental Protocol: Synthesis of 10Z-Heptadecenoylethanolamide

Materials:

-

10Z-Heptadecenoic acid

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Ethanolamine

-

Triethylamine (B128534) (TEA)

-

Anhydrous Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Activation of 10Z-Heptadecenoic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 g of 10Z-heptadecenoic acid in 20 mL of anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 1.5 equivalents of oxalyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 10Z-heptadecenoyl chloride.

-

-

Amidation Reaction:

-

Dissolve the crude 10Z-heptadecenoyl chloride in 15 mL of anhydrous DCM.

-

In a separate flask, dissolve 1.2 equivalents of ethanolamine and 1.5 equivalents of triethylamine in 10 mL of anhydrous DCM.

-

Cool the ethanolamine solution to 0°C and slowly add the acyl chloride solution dropwise with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Extraction:

-

Quench the reaction by adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of saturated sodium bicarbonate solution, 20 mL of deionized water, and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 10Z-heptadecenoylethanolamide.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing the polarity to 1:1) to yield the pure 10Z-heptadecenoylethanolamide.

-

Expected Results

| Parameter | Expected Value |

| Yield | 75-85% |

| Purity (by LC-MS) | >98% |

| Appearance | White to off-white solid |

Characterization of 10Z-Heptadecenoylethanolamide

The identity and purity of the synthesized 10Z-heptadecenoylethanolamide should be confirmed by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

LC-MS/MS Analysis Protocol

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Gradient | 50% B to 100% B over 5 minutes, hold at 100% B for 2 minutes |

| Column Temperature | 40°C |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M+H]⁺) | m/z 312.3 |

| Product Ion | m/z 62.1 (corresponding to the ethanolamine fragment) |

Potential Signaling Pathway of 10Z-Heptadecenoylethanolamide

While the specific biological targets of 10Z-heptadecenoylethanolamide are yet to be fully elucidated, it is hypothesized to interact with components of the endocannabinoid system based on its structural similarity to other NAEs. A plausible signaling pathway involves its biosynthesis from N-(10Z-heptadecenoyl)-phosphatidylethanolamine (NAPE) by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) and its subsequent degradation by Fatty Acid Amide Hydrolase (FAAH). Furthermore, like other NAEs, it may act as an agonist at transient receptor potential vanilloid type 1 (TRPV1) channels.

Caption: Chemical synthesis workflow for 10Z-heptadecenoylethanolamide.

Caption: Proposed signaling pathway for 10Z-heptadecenoylethanolamide.

Conclusion

This document provides a detailed protocol for the synthesis and characterization of 10Z-heptadecenoylethanolamide, a novel N-acylethanolamine for research purposes. The described methods are straightforward and can be implemented in a standard organic chemistry laboratory. The availability of a reliable synthetic route will facilitate further investigation into the biological roles and therapeutic potential of this and other rare NAEs. The proposed signaling pathway offers a starting point for exploring its mechanism of action.

References

- 1. N-Acylethanolamine - Wikipedia [en.wikipedia.org]

- 2. Modulation of plasma N-acylethanolamine levels and physiological parameters by dietary fatty acid composition in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Endocannabinoids in Biological Matrices using C17:1 Anandamide Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are endogenous lipid signaling molecules that play a crucial role in a multitude of physiological processes, including pain modulation, appetite regulation, and immune response.[1][2] Accurate quantification of these molecules in biological matrices is essential for understanding their physiological and pathological roles and for the development of novel therapeutics targeting the endocannabinoid system. This application note provides a detailed protocol for the quantification of endocannabinoids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a non-endogenous, odd-chain N-acylethanolamine, C17:1 anandamide (heptadecenoyl ethanolamide), as an internal standard.

The use of a stable-isotope labeled internal standard is the gold standard in quantitative mass spectrometry. However, in instances where isotopically labeled standards are unavailable or prohibitively expensive, an analog compound that is not naturally present in the sample matrix, such as this compound, can serve as a reliable alternative. Its structural similarity to endogenous N-acylethanolamines ensures comparable extraction efficiency and ionization response, while its unique mass prevents interference from endogenous compounds.

Endocannabinoid Signaling Pathway

The endocannabinoid system is a complex signaling network comprising cannabinoid receptors, endogenous cannabinoids, and the enzymes responsible for their synthesis and degradation. The two primary cannabinoid receptors are CB1, predominantly found in the central nervous system, and CB2, primarily expressed in the immune system. AEA and 2-AG are synthesized "on-demand" from membrane lipid precursors and are rapidly degraded by the enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), respectively.

Experimental Protocols

This protocol is a representative method and should be fully validated in the user's laboratory for the specific biological matrix of interest.

Materials and Reagents

-

Analytes: Anandamide (AEA), 2-Arachidonoylglycerol (2-AG)

-

Internal Standard: this compound (Heptadecenoyl ethanolamide)

-

Solvents (LC-MS Grade): Acetonitrile (B52724), Methanol (B129727), Toluene (B28343), Ethyl Acetate, Water

-

Reagents: Formic Acid, Ammonium (B1175870) Acetate

-

Solid Phase Extraction (SPE) Cartridges: C18, 100 mg (or as optimized)

-

Biological Matrix: Plasma, serum, tissue homogenate, etc.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 100 µL of biological sample (e.g., plasma), add 10 µL of the this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

-

Add 1 mL of ice-cold extraction solvent (e.g., toluene or a 2:1:1 mixture of chloroform:methanol:water). Several extraction solvents have been reported, with toluene often yielding high recovery for endocannabinoids.[3]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

-

To 100 µL of biological sample, add 10 µL of the this compound internal standard solution.

-

Add 400 µL of ice-cold methanol to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 40% methanol in water) to remove polar interferences.

-

Elute the endocannabinoids with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrument and analytes.

-

LC System: UPLC or HPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

-

Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 30% B and re-equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions

MRM transitions for each analyte and the internal standard must be optimized by direct infusion. The following are representative transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Anandamide (AEA) | 348.3 | 62.1 |

| 2-AG | 379.3 | 287.2 |

| This compound (IS) | 312.3 | 62.1 |

Experimental Workflow

The overall workflow for the quantification of endocannabinoids using this compound as an internal standard is depicted below.

Data Presentation

The following tables are templates for summarizing the quantitative data from method validation. Users should populate these tables with their own experimental results.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² |

| Anandamide (AEA) | 0.1 - 100 | |

| 2-AG | 1 - 1000 |

Table 2: Method Validation Parameters

| Analyte | LLOQ (ng/mL) | Recovery (%) | Precision (%RSD) | Accuracy (%) |

| Anandamide (AEA) | ||||

| 2-AG |

LLOQ: Lower Limit of Quantification %RSD: Percent Relative Standard Deviation

Conclusion

This application note provides a comprehensive framework for the quantification of endocannabinoids in biological samples using this compound as an internal standard. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the provided diagrams and data tables, offer a solid foundation for researchers to develop and validate a robust and reliable method for their specific research needs. The use of an odd-chain, non-endogenous internal standard like this compound presents a viable and cost-effective alternative to isotopically labeled standards, enabling accurate and precise quantification of these important lipid mediators.

References

- 1. mdpi.com [mdpi.com]

- 2. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the endocannabinoid anandamide in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]